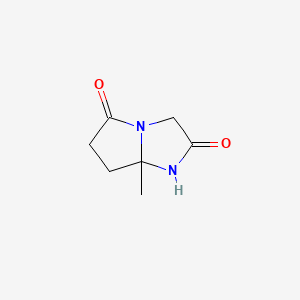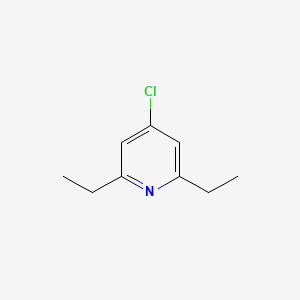
3-(3-Chloro-4-fluorophenyl)phenol
Overview
Description
“3-(3-Chloro-4-fluorophenyl)phenol” is a chemical compound with the molecular formula C6H4ClFO . It is a crystalline solid with a beige to brown color . It is slightly soluble in water but soluble in most common organic solvents .
Synthesis Analysis
The synthesis of “3-(3-Chloro-4-fluorophenyl)phenol” and its derivatives has been reported in several studies . For instance, an improved three-step process for the synthesis of gefitinib, a derivative of “3-(3-Chloro-4-fluorophenyl)phenol”, from readily available starting material is discussed in a protocol . Another study reported the synthesis of metal complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol .
Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-4-fluorophenyl)phenol” consists of a phenol group attached to a chloro-fluoro substituted benzene ring . The molecular weight of the compound is 146.55 g/mol .
Physical And Chemical Properties Analysis
“3-(3-Chloro-4-fluorophenyl)phenol” is a crystalline solid with a beige to brown color . It has a melting point of 39°C to 44°C and a boiling point of 104°C at 11.0 mmHg . The compound is slightly soluble in water but soluble in most common organic solvents .
Scientific Research Applications
1. Inhibitor of Tyrosinase from Agaricus bisporus The compound has been used to identify inhibitors of tyrosinase, an enzyme implicated in melanin production in various organisms . Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .
Development of Anti-melanogenic Agents
The compound has been used in the development of anti-melanogenic agents from synthetic sources . These agents have been generally identified through the determination of inhibitory properties preventing the oxidation of physiological substrates (L-tyrosine or L-DOPA) in in vitro assays .
Synthesis of New Small Compounds
The 3-chloro-4-fluorophenyl fragment has been incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the AbTYR catalytic site . The presence of this fragment is an important structural feature to improve the AbTYR inhibition in these new chemotypes .
Molecular Modelling
The compound has been used in molecular modelling studies. Docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .
Synthesis of 4-chloro-3-fluoro Catechol
The compound has been used in the synthesis of 4-chloro-3-fluoro catechol .
Research on Parkinson’s Disease
The compound has been used in research related to Parkinson’s disease. The melanin accumulation in human neurons in the substantia nigra is associated with neurodegeneration in Parkinson’s disease .
Safety and Hazards
“3-(3-Chloro-4-fluorophenyl)phenol” is harmful if inhaled, swallowed, or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-(3-Chloro-4-fluorophenyl)phenol is Tyrosinase , a binuclear copper-containing protein . Tyrosinase is implicated in melanin production in various organisms, including bacteria, fungi, plants, and animals .
Mode of Action
The compound interacts with the catalytic site of Tyrosinase, specifically with the side chain of His244 and Val283 . It forms a hydrogen bond between the phenolic OH group and Cys83 . The presence of the 3-chloro-4-fluorophenyl fragment in the compound is an important structural feature to improve the Tyrosinase inhibition .
Biochemical Pathways
The compound affects the melanin synthesis pathway by inhibiting Tyrosinase, the enzyme that controls the rate-limiting step of melanin production . Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
Pharmacokinetics
It is slightly soluble in water and soluble in most common organic solvents , which may influence its absorption and distribution in the body.
Result of Action
The inhibition of Tyrosinase by 3-(3-Chloro-4-fluorophenyl)phenol can lead to a decrease in melanin production . This could potentially be beneficial in treating conditions associated with overproduction of melanin, such as certain skin pigmentation disorders .
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIZDRGLFHKEQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683528 | |
| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261943-34-3 | |
| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3346982.png)




![7-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B3347012.png)
![6-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B3347020.png)






